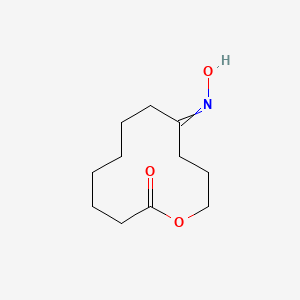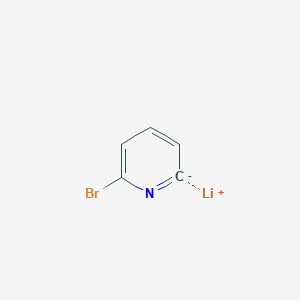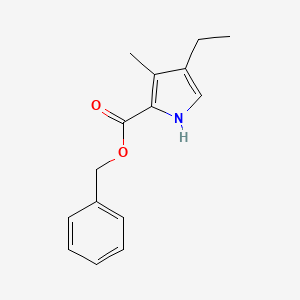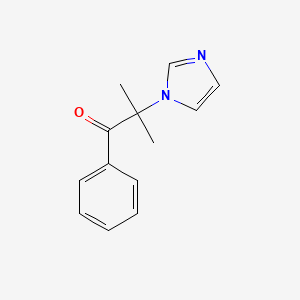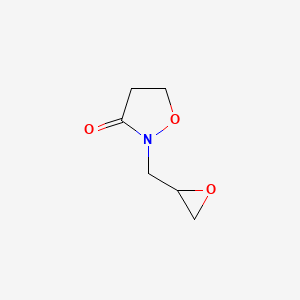![molecular formula C19H14O B14666885 1-[(Ethenyloxy)methyl]pyrene CAS No. 39865-20-8](/img/structure/B14666885.png)
1-[(Ethenyloxy)methyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ethenyloxy)methyl]pyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. Pyrene is known for its unique optical and electronic properties, making it a valuable component in materials, supramolecular, and biological chemistry
Preparation Methods
The synthesis of 1-[(Ethenyloxy)methyl]pyrene typically involves the functionalization of the pyrene core. One common method is the electrophilic aromatic substitution, where pyrene reacts with ethenyloxy-containing reagents under specific conditions . Industrial production methods may involve large-scale reactions using optimized catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-[(Ethenyloxy)methyl]pyrene undergoes various chemical reactions, including:
Scientific Research Applications
1-[(Ethenyloxy)methyl]pyrene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Ethenyloxy)methyl]pyrene involves its interaction with molecular targets through non-covalent interactions, such as π-π stacking and hydrogen bonding . These interactions can influence the behavior of the compound in various environments, including biological systems and material matrices .
Comparison with Similar Compounds
1-[(Ethenyloxy)methyl]pyrene can be compared with other pyrene derivatives, such as:
1,3,6,8-Tetrasubstituted pyrenes: These compounds have multiple substituents, leading to different reactivity and applications.
1,6- and 1,8-Disubstituted pyrenes: These derivatives have substitutions at specific positions, affecting their electronic properties.
Peropyrene and Teropyrene: These are larger PAHs with extended π-systems, offering different optical and electronic characteristics.
This compound stands out due to its specific substitution pattern, which provides unique reactivity and potential for diverse applications.
Properties
CAS No. |
39865-20-8 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-(ethenoxymethyl)pyrene |
InChI |
InChI=1S/C19H14O/c1-2-20-12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)19(15)18(13)14/h2-11H,1,12H2 |
InChI Key |
GDGDFLWHYBDDJS-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


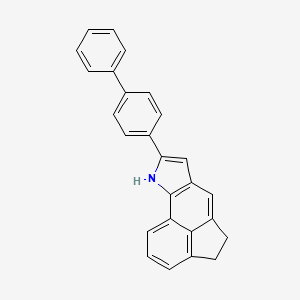
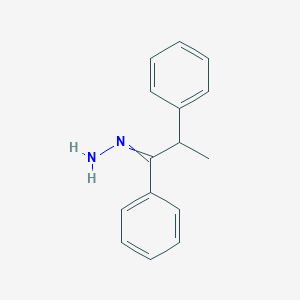
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
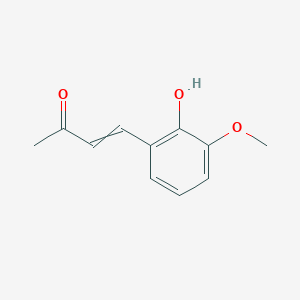
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
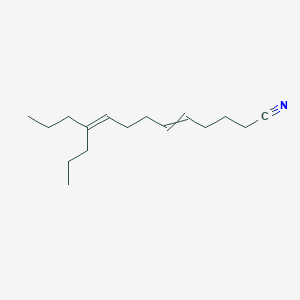
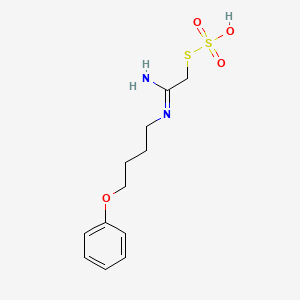
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
